2',3'-O-Isopropylidene-5-chlorocytidine
Description
Properties
Molecular Formula |
C₁₂H₁₆ClN₃O₄ |
|---|---|
Molecular Weight |
317.73 |
Origin of Product |
United States |
Synthetic Methodologies for 2 ,3 O Isopropylidene 5 Chlorocytidine
Initial Nucleoside Precursors and Their Preparation
The journey towards 2',3'-O-Isopropylidene-5-chlorocytidine begins with the strategic selection and preparation of a suitable starting material, which is invariably cytidine (B196190). The inherent reactivity of the hydroxyl and amino groups in cytidine necessitates a carefully planned protection strategy to achieve the desired regioselectivity in subsequent reactions.
Cytidine as the Starting Material
Cytidine serves as the fundamental building block for the synthesis of its 5-chloro- and 2',3'-O-isopropylidene- derivatives. It is a readily available pyrimidine (B1678525) ribonucleoside, composed of a cytosine base attached to a ribose sugar. The presence of hydroxyl groups at the 2', 3', and 5' positions of the ribose ring, along with the exocyclic amino group on the cytosine base, presents a synthetic challenge that requires a sequential protection and deprotection strategy to isolate the desired product. The synthesis of cytidine itself can be achieved through various methods, including enzymatic processes that couple cytosine with ribose. thieme-connect.com
Prior Protection Strategies of Cytidine Hydroxyls (e.g., Acetylation)
Before the introduction of the isopropylidene group, a common strategy involves the protection of the reactive functional groups of cytidine to prevent unwanted side reactions. Acetylation is a frequently employed method for this purpose. Treatment of cytidine with an acetylating agent, such as acetic anhydride, can lead to the formation of peracetylated cytidine, where the hydroxyl groups and the exocyclic amino group are all acetylated.
Interestingly, enzymatic deacetylation can be used as a key step to regioselectively obtain specific protected forms of cytidine. For instance, the hydrolysis of peracetylated cytidine using Aspergillus niger lipase (B570770) can yield N4-acetylcytidine in good yield (77%), while the use of Burkholderia cepacia esterase can afford 2',3'-O,N4-triacetylcytidine with high efficiency (95%). researchgate.net This enzymatic approach offers a mild and selective alternative to purely chemical methods for preparing key intermediates. The N4-acetyl group is particularly important as it deactivates the pyrimidine ring towards certain electrophilic additions and can direct substitution patterns. A synthesis of N4-acetylated 3-methylcytidine (B1283190) phosphoramidites has been described starting from commercially available cytidine, which involves N4-acetylation using acetyl chloride after transient protection of the ribose hydroxyls. organic-chemistry.org
Isopropylidene Acetal (B89532) Formation at 2',3'-Positions
A critical step in the synthesis of the target molecule is the regioselective protection of the cis-diol at the 2' and 3' positions of the ribose sugar. This is typically achieved through the formation of an isopropylidene acetal, also known as an acetonide.
Regioselective Methods for 2',3'-O-Isopropylidenation
The formation of the 2',3'-O-isopropylidene group is a common strategy in nucleoside chemistry to protect the vicinal diol of the ribose moiety. This protection is crucial for preventing unwanted reactions at these positions during subsequent synthetic manipulations, such as the chlorination of the base. The reaction involves treating the nucleoside with acetone (B3395972) or a related acetone equivalent in the presence of an acid catalyst. The cis-diol at the 2' and 3' positions of ribose is sterically favored to form a five-membered cyclic acetal.
While the direct isopropylidenation of unprotected cytidine can be challenging due to the competing reactivity of the 5'-hydroxyl group and the exocyclic amino group, methods have been developed for direct and regioselective 2,3-O-isopropylidenation of related carbohydrate systems, such as α-d-mannopyranosides. isca.meresearchgate.net These methods often provide a basis for developing protocols for cytidine.
Catalytic Systems for Acetal Formation
The formation of the isopropylidene acetal is an acid-catalyzed reaction. A variety of acidic catalysts can be employed to facilitate this transformation. Common catalysts include strong mineral acids like sulfuric acid, however, these can sometimes lead to side reactions or be too harsh for sensitive substrates.
More controlled and regioselective reactions have been achieved using milder acid catalysts. For example, in the synthesis of 2,3-O-isopropylidene-α-d-mannopyranosides, p-toluenesulfonic acid monohydrate (TsOH·H₂O) has been used effectively in conjunction with 2-methoxypropene (B42093) in an anhydrous solvent like N,N-dimethylformamide (DMF). isca.meresearchgate.net This system allows for the direct and high-yielding formation of the 2,3-O-isopropylidene acetal. The use of an acetal exchange reagent like 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst is also a widely used method.
Reaction Conditions and Optimization
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired 2',3'-O-isopropylidene derivative. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.
In a representative procedure for the direct 2,3-O-isopropylidenation of α-d-mannopyranosides, the reaction is typically carried out in anhydrous DMF under an inert atmosphere (e.g., N₂). isca.meresearchgate.net The reaction mixture is often stirred at room temperature initially, followed by heating to a higher temperature (e.g., 50-70 °C) to drive the reaction to completion. isca.meresearchgate.net The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched by neutralizing the acid catalyst with a base, such as triethylamine. The product is then isolated and purified, typically by flash column chromatography.
The synthesis of the target compound, this compound, would subsequently involve the chlorination of the prepared 2',3'-O-isopropylidenecytidine intermediate at the 5-position of the cytosine ring. A common reagent for this electrophilic chlorination is N-chlorosuccinimide (NCS). organic-chemistry.org The reaction conditions for this step would also require careful optimization to ensure selective chlorination at the desired position without affecting the protected ribose moiety.
Chlorination at the C-5 Position of the Cytosine Base
The synthesis of this compound from its precursor, 2',3'-O-isopropylidenecytidine, hinges on the selective chlorination of the pyrimidine ring. The C-5 position of the cytosine base is activated towards electrophilic substitution due to the electron-donating nature of the amino group at C-4. This inherent reactivity allows for the regioselective introduction of a chlorine atom.
Direct Halogenation Approaches (e.g., N-chlorosuccinimide, Elemental Chlorine)
Direct halogenation is a primary method for the synthesis of 5-halopyrimidines. This approach involves the reaction of the protected nucleoside with an electrophilic chlorine source.
N-chlorosuccinimide (NCS) is a widely used reagent for the chlorination of electron-rich aromatic and heterocyclic compounds. mt.comnih.gov It serves as a source of an electrophilic chlorine atom ("Cl+"). chemcoplus.co.jp The reaction is typically carried out by treating 2',3'-O-isopropylidenecytidine with NCS in an appropriate solvent. The reactivity of NCS can be enhanced by the use of acids. mt.com While specific conditions for the direct chlorination of 2',3'-O-isopropylidenecytidine are not extensively detailed in readily available literature, related transformations on similar pyrimidine nucleosides provide insight. For instance, the chlorination of deoxyuridine derivatives has been successfully achieved using chlorinating agents, which is then followed by other modifications to yield the desired cytosine analogue. bohrium.com
Elemental Chlorine (Cl₂) can also be employed for the direct chlorination of pyrimidine rings. The reaction typically proceeds by dissolving the substrate in a solvent like acetic acid or chloroform (B151607) and bubbling chlorine gas through the solution. This method, while effective, can sometimes lead to the formation of byproducts due to the high reactivity of elemental chlorine.
A general representation of the direct chlorination is shown below:
Reaction Scheme for Direct Chlorination:
Indirect Halogenation Methods (e.g., via Mercurated Precursors, Halogen Exchange)
Indirect methods offer alternative pathways to introduce a chlorine atom at the C-5 position, often involving the conversion of an intermediate species.
Mercurated Precursors: An older, less common method involves the mercuration of the pyrimidine ring followed by halodemercuration. In this approach, 2',3'-O-isopropylidenecytidine would first react with a mercury(II) salt, such as mercuric chloride (HgCl₂) or mercuric acetate, to form a 5-mercuri-cytidine intermediate. mdpi.com This organomercury compound can then be treated with a chlorine source to replace the mercury group with a chlorine atom. This method has been applied in the synthesis of various organometallic compounds and can be useful for substrates where direct halogenation is problematic. masterorganicchemistry.com
Halogen Exchange: This method is viable if a different 5-halogenated cytidine derivative is more readily accessible. For example, a 5-bromo or 5-iodo-2',3'-O-isopropylidenecytidine could be converted to the 5-chloro derivative. However, this is generally less common for introducing chlorine, as bromo and iodo derivatives are often more expensive or difficult to prepare.
Mechanisms of C-5 Chlorination on Protected Cytidine Derivatives
The chlorination at the C-5 position of the protected cytidine is a classic example of an electrophilic aromatic substitution reaction. The pyrimidine ring, while generally less aromatic than benzene, is sufficiently activated by the amino group at C-4 for this reaction to occur.
The mechanism proceeds as follows:
Generation of the Electrophile: The chlorinating agent, such as NCS, provides a source of electrophilic chlorine (Cl⁺).
Nucleophilic Attack: The electron-rich cytosine ring, specifically the C-5 carbon, acts as a nucleophile and attacks the electrophilic chlorine atom. The C-5 position is favored due to the strong ortho-directing effect of the C-4 amino group. This attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
Deprotonation: A base, which can be the solvent or the succinimide (B58015) anion (in the case of NCS), removes the proton from the C-5 carbon. This step restores the aromaticity of the pyrimidine ring and yields the final product, this compound.
The presence of the isopropylidene protecting group on the 2' and 3' hydroxyls of the ribose sugar does not directly participate in the reaction mechanism on the base but ensures the stability of the glycosidic bond and prevents unwanted side reactions on the sugar moiety under the reaction conditions.
Purification and Isolation Techniques in Synthesis
The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. Common techniques include column chromatography and recrystallization.
Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials, reagents (like succinimide from the NCS reaction), and any byproducts. mdpi.comresearchgate.net
Stationary Phase: Silica gel is the most common stationary phase for this type of polar molecule.
Mobile Phase (Eluent): A mixture of a relatively nonpolar solvent (like dichloromethane (B109758) or ethyl acetate) and a more polar solvent (like methanol) is typically used. The polarity of the eluent is optimized to achieve good separation. For instance, a gradient of methanol (B129727) in dichloromethane is often effective. High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale purification of cytidine analogues. nih.govbohrium.comsielc.com
Recrystallization: This technique is used to obtain a highly crystalline and pure product. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. mt.com As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. For cytidine derivatives, alcohols like ethanol (B145695) or isopropanol, or mixtures containing these, are often effective for recrystallization. researchgate.net
Below is an interactive table summarizing the purification techniques.
| Purification Technique | Stationary Phase/Solvent | Purpose |
| Column Chromatography | Silica Gel | To separate the product from reagents and byproducts. |
| Recrystallization | e.g., Ethanol, Isopropanol | To obtain a highly pure, crystalline final product. |
| HPLC | Reversed-phase (e.g., C18) | For high-resolution separation and purity analysis. |
Chemical Transformations and Reactivity Profile
Reactivity of the 5-Chloro Substituent
The chlorine atom at the C-5 position of the pyrimidine (B1678525) ring is a key handle for introducing molecular diversity. This halogen activates the ring for various substitution and coupling reactions.
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring
The electron-withdrawing nature of the adjacent carbonyl group and nitrogen atoms in the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C-5 position. While less reactive than the C-4 position in some pyrimidine systems, the C-5 chloro group can be displaced by a range of nucleophiles, typically under thermal or base-catalyzed conditions.
The general mechanism involves the addition of a nucleophile to the electron-deficient pyrimidine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the chloride leaving group restores the aromaticity of the ring, yielding the 5-substituted product. libretexts.org The reactivity can be influenced by the nature of the nucleophile and the reaction conditions, such as solvent and temperature. Strong nucleophiles, including thiolates and alkoxides, are effective for this transformation. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 2',3'-O-Isopropylidene-5-methoxycytidine. The reaction conditions, such as the molar ratio of reactants and the basicity of the medium, play a decisive role in the selectivity and efficiency of these substitutions. rsc.org
Cross-Coupling Reactions at C-5 (e.g., Heck, Sonogashira, Suzuki)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 5-chloro substituent of 2',3'-O-Isopropylidene-5-chlorocytidine serves as an excellent electrophilic partner in these transformations. tezu.ernet.in These reactions offer a versatile and efficient means to introduce a wide array of functional groups at the C-5 position, which is crucial for developing novel therapeutic agents and molecular probes. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-chloro derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This method is widely used to form new carbon-carbon bonds, enabling the synthesis of 5-aryl or 5-vinyl cytidine (B196190) analogues. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. mdpi.com
Sonogashira Coupling: The Sonogashira reaction couples the 5-chloro nucleoside with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net This reaction is highly effective for installing alkynyl moieties, which can serve as versatile handles for further functionalization via click chemistry or as components of biologically active compounds. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper toxicity in biological applications. rsc.org
Heck-Mizoroki Coupling: This reaction creates a new carbon-carbon bond by coupling the 5-chloro derivative with an alkene in the presence of a palladium catalyst and a base. tezu.ernet.inrsc.org The Heck reaction is a powerful method for synthesizing 5-alkenyl cytidine derivatives, which are valuable intermediates in organic synthesis.
Table 1: Examples of C-5 Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting C-5 Substituent |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Aryl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl |
| Heck-Mizoroki | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl |
Reduction of the Carbon-Chlorine Bond
The carbon-chlorine bond at the C-5 position can be selectively reduced to a carbon-hydrogen bond, providing a straightforward route to the corresponding non-halogenated nucleoside, 2',3'-O-Isopropylidenecytidine. nih.gov This dechlorination is typically achieved through catalytic hydrogenation. A common method involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This process is generally clean and efficient, yielding the reduced product in high purity. Alternative reducing agents can also be employed depending on the substrate's compatibility with other functional groups.
Stability and Reactivity of the 2',3'-O-Isopropylidene Group
The 2',3'-O-isopropylidene group is a widely used protecting group for the cis-diol of the ribose moiety in nucleosides. nih.govnih.gov Its stability and the conditions required for its removal are critical aspects of its utility in multi-step syntheses.
Hydrolytic Stability Under Acidic and Basic Conditions
The isopropylidene group is an acetal (B89532), and its stability is highly dependent on the pH of the medium.
Acidic Conditions: The 2',3'-O-isopropylidene group is labile under acidic conditions. nih.gov The mechanism of cleavage involves protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a tertiary carbocation, which is stabilized by the adjacent oxygen atom. This intermediate is then attacked by water to yield the diol and acetone (B3395972). A variety of acidic reagents can be used for deprotection, ranging from dilute aqueous acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to organic acids such as acetic acid (AcOH) and trifluoroacetic acid (TFA). nih.gov The rate of hydrolysis is dependent on the acid strength and concentration.
Basic Conditions: In contrast, the isopropylidene group is generally stable under basic and nucleophilic conditions. nih.gov It can withstand exposure to reagents such as sodium hydroxide, amines, and metal hydrides, allowing for selective manipulation of other functional groups in the molecule, such as the exocyclic amino group or the 5'-hydroxyl group. This orthogonality makes it a valuable protecting group in complex synthetic sequences.
Table 2: Hydrolytic Stability of the 2',3'-O-Isopropylidene Group
| Condition | Stability | Typical Reagents for Cleavage |
|---|---|---|
| Acidic (e.g., pH < 4) | Labile | Aqueous HCl, Aqueous H₂SO₄, 80% Acetic Acid, TFA |
| Neutral (e.g., pH ~7) | Stable | N/A |
| Basic (e.g., pH > 9) | Stable | N/A |
Transacetalization Reactions
Transacetalization is a reaction in which an acetal or ketal is converted into a different acetal or ketal by reaction with a diol in the presence of an acid catalyst. The 2',3'-O-isopropylidene group can undergo such reactions. For example, by treating this compound with a different diol under anhydrous acidic conditions, it is possible to exchange the protecting group. This reaction is driven by the relative stability of the resulting acetal and the reaction conditions, such as the removal of acetone to shift the equilibrium. While not as common as simple deprotection, transacetalization can be a useful strategy for exchanging one diol protecting group for another without going through the unprotected diol intermediate, which might be sensitive to other reagents.
Reactivity of the Exocyclic N4-Amino Group on Cytosine
The exocyclic N4-amino group of the cytosine ring in this compound exhibits characteristic nucleophilic properties and can be a site for various chemical modifications.
Acylation and Other Protection Strategies for N4
The N4-amino group can be readily acylated to introduce a protecting group, which is often a necessary step in oligonucleotide synthesis to prevent unwanted side reactions during the coupling of phosphoramidite (B1245037) monomers. Common acylating agents include benzoyl chloride and acetic anhydride.
In the context of synthesizing modified nucleosides, orthogonal protecting groups for the N4-position are of significant interest. The p-nitrobenzyloxycarbonyl (pNZ) group, for example, has been utilized as a protecting group for the exocyclic amine of nucleosides. researchgate.net Its removal under neutral reductive conditions (e.g., with SnCl2) provides an orthogonal strategy to the acid-labile isopropylidene group and the base-labile acyl groups often used in nucleoside chemistry. researchgate.net
Deamination Pathways
Deamination, the conversion of the cytosine base to a uracil (B121893) derivative, is a potential side reaction for cytidine and its analogs. This transformation can occur under both acidic and enzymatic conditions. For 5-substituted cytidines, the nature of the substituent at the C5 position can influence the rate of deamination.
Studies on 5-chloro-2'-deoxycytidine have shown that it can be enzymatically deaminated within cells to form 5-chloro-2'-deoxyuridine. nih.govacs.org This suggests that a similar enzymatic pathway could exist for this compound, especially in biological systems or in the presence of deaminases. The isopropylidene group is generally stable to many enzymatic conditions, as demonstrated by the enzymatic deamination of 2',3'-O-isopropylideneadenosine-5'-carboxylic acid. nih.gov
Acid-catalyzed deamination is another relevant pathway. While the isopropylidene group is sensitive to strong acid, carefully controlled milder acidic conditions could potentially lead to deamination without significant cleavage of the acetal. The electron-withdrawing nature of the chlorine atom at the 5-position may influence the susceptibility of the cytosine ring to nucleophilic attack by water at C4, leading to deamination.
Transformations at the 5'-Hydroxyl Position
The primary 5'-hydroxyl group of this compound is a key site for modification, particularly for the introduction of phosphate (B84403) groups or other functionalities.
Phosphorylation Strategies
The phosphorylation of the 5'-hydroxyl group is a fundamental transformation in nucleoside chemistry, essential for the synthesis of nucleotides and oligonucleotides. Several methods can be employed for the phosphorylation of 2',3'-O-isopropylidene-protected nucleosides.
A classical approach involves the use of phosphoryl chloride (POCl3) in the presence of a suitable base. nih.gov More modern and controlled methods often utilize phosphoramidite chemistry. For instance, 2',3'-O-isopropylidene-protected nucleosides can be reacted with a phosphitylating agent, followed by oxidation to the stable phosphate. The synthesis of 5'-phosphoramidates of 2',3'-O-isopropylidene-protected nucleoside analogues has been demonstrated, showcasing a multi-step approach to introduce a protected phosphate moiety. nih.gov
Enzymatic phosphorylation represents a milder and often more regioselective alternative to chemical methods. mdpi.comgoogle.com While specific studies on the enzymatic phosphorylation of this compound are not prevalent, the general applicability of nucleoside kinases to modified nucleosides suggests this could be a viable strategy, provided the kinase can accommodate the 5-chloro and the isopropylidene-protected ribose moieties.
Table 2: Common Phosphorylation Reagents for 5'-Hydroxyl Groups
| Reagent | Method | Notes |
| Phosphoryl chloride (POCl3) | Chemical | Classical method, can lead to side products. |
| Phosphoramidites | Chemical | Modern standard for oligonucleotide synthesis. |
| Salicyl phosphorochloridate | Chemical | Used for the synthesis of H-phosphonates. nih.gov |
| Nucleoside kinases | Enzymatic | High regioselectivity, mild conditions. |
Derivatization to Esters or Ethers
The 5'-hydroxyl group can be derivatized to form esters and ethers, introducing a wide range of functionalities. Esterification can be achieved using acid chlorides or anhydrides in the presence of a base. The selective protection of the 2' and 3'-hydroxyls by the isopropylidene group ensures that the reaction occurs predominantly at the 5'-position.
The synthesis of 5'-ethers can be accomplished through Williamson ether synthesis, reacting the 5'-alkoxide of the nucleoside with an alkyl halide. The formation of the alkoxide is typically achieved using a strong base. The stability of the isopropylidene group under these basic conditions is a key advantage.
The introduction of bulky groups at the 5'-position, such as a trityl (Trt) or dimethoxytrityl (DMT) ether, is a common strategy in oligonucleotide synthesis to facilitate purification and to serve as a temporary protecting group. nih.gov While these groups are typically introduced under conditions that might be too harsh for the isopropylidene group, the principle of selective 5'-derivatization remains central.
Derivatization and Synthesis of Advanced Nucleoside Analogues
Use as a Building Block in Oligonucleotide Synthesis
The primary application of 2',3'-O-Isopropylidene-5-chlorocytidine is as a starting material for the incorporation of 5-chlorocytidine (B1140304) into custom DNA and RNA strands. This is predominantly achieved through solid-phase synthesis, a technique that has been fully automated since the late 1970s, allowing for the rapid and efficient production of oligonucleotides with defined sequences wikipedia.org.
Phosphoramidite (B1245037) Chemistry
The cornerstone of modern oligonucleotide synthesis is phosphoramidite chemistry nih.gov. To be used in this process, this compound must first be converted into a phosphoramidite building block wikipedia.orgwikipedia.org. This conversion involves the chemical modification of the 5'-hydroxyl group of the ribose sugar.
The key steps for preparing a phosphoramidite monomer from a protected nucleoside are:
Protection of Reactive Groups : To prevent unwanted side reactions during synthesis, all reactive functional groups on the nucleoside must be protected, except for the one that will participate in the coupling reaction wikipedia.orgumich.edu. In this compound, the 2' and 3'-hydroxyls are already protected by the isopropylidene group. The exocyclic amino group of cytosine is typically protected with a group like benzoyl (Bz) umich.edu.
Phosphitylation : The free 5'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. This reaction introduces the reactive phosphoramidite moiety at the 3'-position, creating the final building block ready for synthesis wikipedia.orgnih.gov.
The resulting 5-chloro-N-benzoyl-2',3'-O-isopropylidene-cytidine-5'-phosphoramidite can then be used in an automated DNA/RNA synthesizer.
Solid-Phase Synthesis Applications
Solid-phase synthesis allows for the stepwise construction of an oligonucleotide chain while it is anchored to an insoluble support, typically controlled-pore glass (CPG) or polystyrene core.ac.ukdanaher.com. The process follows a repeated four-step cycle to add one nucleotide at a time, proceeding in the 3' to 5' direction wikipedia.orgdanaher.com.
| Step | Description | Reagents |
|---|---|---|
| 1. Detritylation (De-blocking) | The 5'-DMT (dimethoxytrityl) protecting group is removed from the support-bound nucleoside to expose the 5'-hydroxyl group for the next reaction mdpi.com. | Trichloroacetic acid (TCA) in dichloromethane (B109758). |
| 2. Coupling | The phosphoramidite building block (e.g., the derivative of this compound) is activated by a catalyst and reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage mdpi.com. | Nucleoside phosphoramidite and an activator (e.g., tetrazole). |
| 3. Capping | Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation to prevent the formation of deletion mutations (n-1 shortmers) in subsequent cycles wikipedia.org. | Acetic anhydride and 1-methylimidazole. |
| 4. Oxidation | The unstable phosphite triester linkage is converted to a stable phosphate (B84403) triester by treatment with an oxidizing agent wikipedia.org. | Iodine solution in the presence of water and pyridine. |
This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed chain is cleaved from the solid support, and all protecting groups are removed.
Synthesis of Modified Sugars and Base Derivatives
Beyond its role in oligonucleotide synthesis, this compound is a valuable starting point for creating novel nucleoside analogues with modifications to either the ribose sugar or the pyrimidine (B1678525) base.
Modifications of the Ribose Moiety After Isopropylidene Removal
The isopropylidene group is an acid-labile protecting group, meaning it can be selectively removed under mild acidic conditions without affecting other parts of the molecule wikipedia.org. This deprotection exposes the 2'- and 3'-hydroxyl groups, making them available for further chemical transformations acs.org.
A key modification is the inversion of stereochemistry at the 2'-position to convert the ribose sugar into an arabinose sugar, yielding arabinofuranosylcytosine (Ara-C) derivatives tandfonline.comtandfonline.com. Ara-C is a clinically important anti-cancer agent, and creating its analogues is of significant interest jst.go.jp. A common synthetic route involves:
Deprotection : Removal of the isopropylidene group from this compound.
Formation of a 2,2'-Anhydro Intermediate : The deprotected nucleoside is treated with a reagent like diphenyl carbonate, which facilitates the formation of a cyclic ether linkage between the C2 position of the base and the C2' position of the sugar. This step locks the sugar conformation and sets up the stereochemistry for the next step tandfonline.comgoogle.com.
Hydrolysis : The anhydro-intermediate is hydrolyzed under basic conditions (e.g., with lithium hydroxide or sodium hydroxide) google.com. This opens the anhydro ring, with the incoming hydroxyl group attacking the C2' position from the opposite face, resulting in an inversion of configuration and the formation of the arabinose sugar moiety tandfonline.comgoogle.com.
This strategy allows for the synthesis of various 5-substituted Ara-C analogues, which are explored for improved therapeutic properties.
Transformations of the 5-Chloro Group to Other Functionalities
The 5-chloro substituent on the pyrimidine ring is a versatile chemical handle that can be replaced or transformed into a wide range of other functional groups, significantly diversifying the properties of the nucleoside.
| Reaction Type | Description | Resulting Functionality |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | The electron-withdrawing nature of the adjacent carbonyl groups and ring nitrogens makes the C5 position susceptible to attack by nucleophiles. Reaction with thiols or thiolates can displace the chloride to form thioether linkages nih.govnih.gov. | Sulfur-containing groups (e.g., -SR) |
| Palladium-Catalyzed Cross-Coupling | This powerful class of reactions enables the formation of new carbon-carbon bonds wikipedia.org. Using catalysts based on palladium, the 5-chloro group can be coupled with various organometallic reagents acs.orgmdpi.com. | Carbon-Carbon bonds (e.g., -Alkyl, -Aryl, -Alkynyl) |
Formation of Carbon-Sulfur Bonds: The 5-chloro group can be displaced by sulfur nucleophiles. For instance, reacting the nucleoside with a thiol (R-SH) in the presence of a base can yield 5-thioether derivatives. This is a common strategy for introducing sulfur-containing functionalities into pyrimidines nih.govnih.gov.
Formation of Carbon-Carbon Bonds: Palladium-catalyzed cross-coupling reactions are highly effective for modifying halogenated heterocycles wikipedia.orgacs.org.
Suzuki Coupling : Reaction with an organoboron compound (e.g., a boronic acid) introduces new aryl or vinyl groups mdpi.com.
Sonogashira Coupling : Reaction with a terminal alkyne introduces an alkynyl group, which can be used to attach probes like fluorescent dyes or spin labels mdpi.comtandfonline.com.
Stille Coupling : Reaction with an organostannane reagent can introduce a variety of carbon-based fragments.
These transformations allow for the synthesis of nucleosides with tailored electronic, steric, and functional properties for various applications.
Preparation of Labeled Nucleosides for Research Probes
Isotopically labeled nucleosides are invaluable tools for studying the structure, function, and dynamics of nucleic acids by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry nih.govisotope.com. This compound can serve as a precursor for the synthesis of such labeled probes.
Labeling can be achieved by incorporating stable isotopes like ¹³C, ¹⁵N, or ¹⁸O mdpi.com. A general approach for preparing 5'-¹⁸O labeled ribonucleoside phosphoramidites has been developed, which is directly applicable to this compound nih.govtandfonline.com. This method allows the resulting phosphoramidite to be incorporated into an RNA oligonucleotide via solid-phase synthesis, placing the isotopic label at a specific phosphate linkage nih.gov. Such labeled RNAs are crucial for investigating the mechanisms of RNA cleavage reactions using kinetic isotope effects nih.govtandfonline.com.
Another strategy involves using ¹⁸O-labeled water during the oxidation step of the phosphoramidite synthesis cycle oup.com. This introduces a non-bridging ¹⁸O atom into the phosphate backbone and can be used to label single or multiple phosphate groups within an oligonucleotide oup.com. Furthermore, radiolabels like ¹⁸F can be incorporated to create imaging agents, for example, in the synthesis of [¹⁸F]FIAC (a cytidine (B196190) analogue), which involves coupling a ¹⁸F-labeled sugar with a modified base nih.gov. The synthesis of labeled building blocks allows researchers to create custom probes to investigate complex biological processes with high precision isotope.comnih.gov.
Regioselective Functionalization Strategies Utilizing the Isopropylidene Group
The synthesis of advanced nucleoside analogues from this compound hinges on the strategic use of the isopropylidene group to direct chemical modifications to specific positions of the molecule. This acetal (B89532) acts as a protecting group for the vicinal 2'- and 3'-hydroxyl functions of the ribose sugar, a crucial role that dictates the regioselectivity of subsequent reactions. By masking these two positions, the 5'-hydroxyl group becomes the primary site available for chemical transformation, enabling the targeted synthesis of a diverse array of 5'-modified nucleoside derivatives.
The fundamental principle of this strategy involves a two-step sequence: activation of the 5'-hydroxyl group, followed by its displacement via nucleophilic substitution. The protection of the 2' and 3' hydroxyls is a prerequisite for this sequence, preventing unwanted side reactions and ensuring that functionalization occurs exclusively at the 5'-position.
Activation of the 5'-Hydroxyl Group:
With the 2'- and 3'-hydroxyls blocked by the isopropylidene moiety, the primary 5'-hydroxyl group can be readily converted into a good leaving group. This is typically achieved by reaction with sulfonyl chlorides in the presence of a base, such as pyridine. Common sulfonylating agents include p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), which transform the hydroxyl group into a tosylate (OTs) or mesylate (OMs) ester, respectively. These sulfonate esters are excellent leaving groups, rendering the 5'-carbon highly susceptible to nucleophilic attack.
Nucleophilic Displacement for 5'-Functionalization:
Once the 5'-position is activated, a wide variety of nucleophiles can be introduced through SN2 reactions. This step allows for the precise installation of different functional groups, leading to the creation of novel nucleoside analogues with potentially altered biological activities. For example, reaction of the 5'-O-tosyl intermediate with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) provides a straightforward route to 5'-azido-5'-deoxy nucleosides. The resulting 5'-azido group is a versatile intermediate that can be subsequently reduced to a 5'-amino group, for instance, through a Staudinger reaction using triphenylphosphine followed by hydrolysis.
This regioselective approach is not limited to the introduction of azido and amino functionalities. Other nucleophiles can be employed to synthesize a broad spectrum of derivatives. The direct displacement of the activated 5'-hydroxyl can also be achieved to form 5'-halo derivatives. For instance, the existence of compounds like 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorocytidine indicates that methods for introducing halogens at this position are well-established, further expanding the synthetic possibilities.
The following table summarizes representative regioselective functionalizations at the 5'-position of 2',3'-O-isopropylidene-protected nucleosides, a strategy directly applicable to the 5-chlorocytidine analogue.
| Starting Material | Step 1: Reagent for Activation | Intermediate | Step 2: Nucleophile/Reagent | Final 5'-Substituent | Resulting Compound Class |
|---|---|---|---|---|---|
| This compound | p-Toluenesulfonyl chloride (TsCl) / Pyridine | 5'-O-Tosyl-2',3'-O-isopropylidene-5-chlorocytidine | Sodium azide (NaN₃) | -N₃ (Azido) | 5'-Azido-5'-deoxy Nucleoside |
| This compound | Methanesulfonyl chloride (MsCl) / Pyridine | 5'-O-Mesyl-2',3'-O-isopropylidene-5-chlorocytidine | Sodium iodide (NaI) | -I (Iodo) | 5'-Iodo-5'-deoxy Nucleoside |
| 5'-Azido-5'-deoxy-2',3'-O-isopropylidene-5-chlorocytidine | N/A | N/A | Triphenylphosphine (PPh₃) then H₂O | -NH₂ (Amino) | 5'-Amino-5'-deoxy Nucleoside |
| This compound | N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) | N/A (Direct conversion) | N/A | -Br (Bromo) | 5'-Bromo-5'-deoxy Nucleoside |
This strategic use of the isopropylidene protecting group is a cornerstone in the derivatization of nucleosides, providing a reliable and efficient methodology for the regioselective synthesis of 5'-functionalized analogues. This control is paramount for systematically studying structure-activity relationships and developing new therapeutic agents based on the this compound scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including modified nucleosides like this compound. It provides granular insights into the molecular framework by probing the magnetic properties of atomic nuclei.
The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that can be assigned to specific atoms within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each nucleus. libretexts.org
In the ¹H NMR spectrum, the two methyl groups of the isopropylidene moiety are typically observed as distinct singlets in the upfield region, a hallmark of this protecting group. magritek.com The protons on the ribose sugar ring (H-1', H-2', H-3', H-4', and the two H-5' protons) resonate in the mid-field region. Their specific shifts and coupling patterns are crucial for conformational analysis. The anomeric proton (H-1') signal is particularly diagnostic. The single proton on the pyrimidine base (H-6) appears as a singlet in the downfield aromatic region. libretexts.orgnih.gov
In the ¹³C NMR spectrum, the carbons of the isopropylidene group (the quaternary carbon and the two methyl carbons) give rise to characteristic signals. docbrown.infochemicalbook.com The five carbons of the ribose ring and the carbons of the 5-chlorocytosine (B1228043) base (C-2, C-4, C-5, and C-6) can be distinguished based on their chemical shifts, which are influenced by their hybridization and proximity to electronegative atoms like oxygen, nitrogen, and chlorine. docbrown.info
Interactive Table: Representative NMR Chemical Shifts for this compound Note: Exact chemical shifts are dependent on the solvent and experimental conditions. The following are typical, representative values based on analogous structures.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical Multiplicity |
| Isopropylidene CH₃ | ~1.3 - 1.6 | ~25 - 28 | s |
| Isopropylidene C(CH₃)₂ | - | ~114 | - |
| H-1' | ~5.8 - 6.0 | - | d |
| C-1' | - | ~95 | - |
| H-2' | ~4.8 - 5.0 | - | m |
| C-2' | - | ~85 | - |
| H-3' | ~4.7 - 4.9 | - | m |
| C-3' | - | ~82 | - |
| H-4' | ~4.1 - 4.3 | - | m |
| C-4' | - | ~88 | - |
| H-5' | ~3.6 - 3.8 | - | m |
| C-5' | - | ~62 | - |
| H-6 | ~7.9 - 8.2 | - | s |
| C-2 | - | ~156 | - |
| C-4 | - | ~165 | - |
| C-5 | - | ~100 | - |
| C-6 | - | ~142 | - |
s = singlet, d = doublet, m = multiplet
NMR spectroscopy is a powerful tool for determining the preferred three-dimensional conformation of nucleosides in solution. The key parameters derived from ¹H NMR spectra are the proton-proton coupling constants (J-values) and the Nuclear Overhauser Effect (NOE). These parameters provide information about the puckering of the furanose ring and the orientation of the nucleobase. nih.gov
The five-membered ribose ring is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the N-type (C3'-endo) and S-type (C2'-endo) conformations. The presence of the rigid 2',3'-O-isopropylidene group significantly restricts this flexibility, typically locking the ribose ring into an N-type conformation. capes.gov.br This can be confirmed by analyzing the coupling constants between the ribose protons.
The orientation of the 5-chlorocytosine base relative to the sugar moiety around the N-glycosidic bond (N1-C1') can be either syn or anti. The anti conformation is generally favored for pyrimidine nucleosides. This can be determined by NOE experiments, which detect through-space proximity between the base proton (H-6) and the sugar protons (e.g., H-1', H-2').
NMR spectroscopy serves as an efficient method for real-time monitoring of the synthesis of this compound and for assessing the purity of the final product. iastate.eduresearchgate.net For example, during the acetalization reaction of 5-chlorocytidine with acetone (B3395972) or a related reagent, ¹H NMR can be used to track the reaction's progress. magritek.com
Researchers can monitor the disappearance of the signals corresponding to the starting material (5-chlorocytidine) and the simultaneous appearance of new signals characteristic of the product. Specifically, the emergence of the two sharp singlets for the non-equivalent methyl protons of the isopropylidene group and the downfield shift of the ribose proton signals (H-2' and H-3') are clear indicators of product formation. magritek.com The reaction is considered complete when the signals of the starting material are no longer detectable.
Furthermore, the ¹H NMR spectrum of the purified compound is a robust indicator of its purity. The absence of signals from solvents, starting materials, or reaction byproducts confirms the high purity of the isolated this compound.
Spectroscopic and Structural Characterization in Research
The precise three-dimensional arrangement of atoms and the electronic properties of a molecule are fundamental to understanding its chemical behavior and potential applications. For a modified nucleoside like 2',3'-O-Isopropylidene-5-chlorocytidine, techniques such as X-ray crystallography and UV-Vis spectroscopy are indispensable for this purpose.
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles of this compound, revealing the conformation of the ribose sugar, the orientation of the 5-chlorocytosine (B1228043) base, and the geometry of the protective isopropylidene group. Furthermore, analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding and stacking, that govern the solid-state architecture.
Despite extensive searches, no published studies containing the single-crystal X-ray diffraction data for this compound were found. Therefore, a data table of its crystallographic parameters cannot be provided. For illustrative purposes, studies on related nucleosides have determined crystal systems, space groups, and unit cell dimensions, which are crucial for defining the crystal lattice.
Interactive Data Table: Illustrative Crystallographic Parameters for a Hypothetical Nucleoside Analog (Note: This table is for illustrative purposes only and does not represent data for this compound.)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.50 |
| b (Å) | 12.30 |
| c (Å) | 15.60 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1628.28 |
| Z | 4 |
UV-Vis spectroscopy is used to study the electronic transitions within the chromophoric parts of a molecule, which in this case is primarily the 5-chlorocytosine base. The absorption maximum (λmax) and the molar absorptivity (ε) are characteristic properties that are sensitive to the chemical environment, including pH and solvent polarity. This data is valuable for quantifying the compound in solution and for studying its interactions with other molecules.
Specific experimental UV-Vis absorption spectra for this compound are not available in the reviewed literature. Research on similar cytosine and 5-halocytosine nucleosides typically reports λmax values in the range of 270-285 nm, with variations depending on the specific substitutions and the solvent used.
Interactive Data Table: Representative UV-Vis Absorption Data for Cytidine (B196190) Analogs (Note: This table is for illustrative purposes only and does not represent data for this compound.)
| Compound | Solvent | λmax (nm) |
| Cytidine | 0.1 M HCl | 280 |
| 5-Bromocytidine | Water | 283 |
| 5-Chlorocytidine (B1140304) (unprotected) | Neutral pH | ~276 |
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. ekb.eg These methods provide detailed information about molecular orbitals, charge distributions, and other electronic properties that govern a molecule's stability and reactivity.
For the parent compound, 5-chlorocytosine (B1228043), DFT calculations have been employed to study its various tautomeric forms and to assign its vibrational spectra. researchgate.net Such studies reveal that the amino-oxo form is the most stable, a feature that is expected to be retained in the 2',3'-O-isopropylidene derivative. researchgate.net The electronic structure of all molecules is typically calculated within the framework of DFT, for instance, at the B3LYP/6-31g(d,p) level, after full geometry optimization. ekb.eg
Quantum mechanics/molecular mechanics (QM/MM) protocols have been used to explore the excited-state properties and deactivation pathways of similar nucleoside analogues, such as 5-azacytidine. rsc.org These studies map out the feasible decay mechanisms from excited states, which are crucial for understanding the photostability and photochemical reactivity of the molecule. rsc.org While specific calculations for 2',3'-O-Isopropylidene-5-chlorocytidine are not widely published, the established methodologies provide a clear framework for how its electronic structure would be approached. lsu.eduprinceton.edu
Table 1: Representative Quantum Chemical Calculation Parameters
| Parameter | Description | Typical Values/Methods |
| Method | The theoretical model used to approximate the Schrödinger equation. | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) |
| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. | B3LYP, PBE0, M06-2X |
| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ |
| Solvation Model | A method to account for the effects of a solvent on the molecule's properties. | Polarizable Continuum Model (PCM), SMD |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations can reveal the preferred conformations of a molecule in solution, providing insights into its flexibility and the interplay of different structural features.
For this compound, the conformational landscape is primarily defined by the pucker of the furanose ring, the orientation of the glycosidic bond, and the conformation of the exocyclic groups. The presence of the rigid 2',3'-O-isopropylidene group significantly constrains the flexibility of the ribose sugar.
The glycosidic torsion angle (χ), which describes the rotation around the N1-C1' bond, determines the orientation of the chlorocytosine base relative to the sugar moiety. This can be either syn, where the base is positioned over the sugar ring, or anti, where it is directed away from the sugar. In related isopropylidene-modified nucleosides, a preference for the syn conformation has been observed, often stabilized by intramolecular interactions. nih.gov
MD simulations of modified nucleosides, such as N2-dimethyl guanosine, have been used to investigate their iso-energetic conformational behavior in solution, confirming the existence of multiple stable rotamers. mdpi.com Similar simulations for this compound would be expected to reveal the dynamic equilibrium between its accessible conformations and the influence of the solvent on this equilibrium.
Table 2: Key Conformational Parameters for Nucleosides
| Parameter | Description | Typical Conformations |
| Sugar Pucker | The out-of-plane displacement of atoms in the furanose ring. | C2'-endo (South), C3'-endo (North) |
| Glycosidic Angle (χ) | The torsion angle around the N-glycosidic bond (N1-C1'). | anti, syn |
| Exocyclic Group Conformation (γ) | The torsion angle around the C4'-C5' bond. | gauche+, trans, gauche- |
Prediction of Reactivity and Reaction Mechanisms
The reactivity of this compound is influenced by the electronic properties of both the 5-chlorocytosine base and the protected ribose sugar. Computational methods can be used to predict the most likely sites for chemical reactions and to elucidate the mechanisms of these reactions.
The 5-chloro substituent on the pyrimidine (B1678525) ring makes the C6 position more electrophilic and susceptible to nucleophilic attack. This is a common feature of 5-halopyrimidines and is exploited in various synthetic methodologies. ucla.edu The mechanism of many reactions involving 5-halopyrimidines proceeds through the formation of radical intermediates. nih.govelyse-platform.academy For instance, the reaction of 5-halopyrimidines with radiation-produced electrons can lead to the cleavage of the carbon-halogen bond, forming a highly reactive uracil-5-yl radical. nih.govelyse-platform.academy
Computational studies on the chlorination of purine (B94841) and pyrimidine nucleosides have shown that the reaction with hypochlorous acid (HOCl) can occur at several positions on the nucleobase. rsc.org For cytidine (B196190), the C5 position is a known site of chlorination. The presence of the chloro group can also influence the stability of the N-glycosidic bond.
The 2',3'-O-isopropylidene group is a robust protecting group but can be removed under acidic conditions. mdpi.com The mechanism of its removal involves protonation of one of the acetal (B89532) oxygen atoms, followed by cleavage of the C-O bond to form a carbocation intermediate, which is then quenched by water. The reactivity of this group is a key consideration in the synthetic applications of this compound.
Multicomponent reactions in nucleoside chemistry, such as the Mannich and Kabachnik–Fields reactions, often involve the C5 position of the pyrimidine ring. beilstein-journals.org Theoretical investigations into the mechanisms of such reactions can provide valuable information on the intermediates, transition states, and the rate-determining steps. nih.gov
Modeling of Interactions with Biological Macromolecules (e.g., Polymerases, Nucleases)
Understanding how this compound interacts with biological macromolecules is crucial for evaluating its potential as a therapeutic agent or a biological probe. Molecular docking and molecular dynamics simulations are powerful tools for modeling these interactions at an atomic level. researchgate.netnih.govmdpi.com
As a nucleoside analogue, this compound could potentially interact with a variety of enzymes that process nucleic acids, such as polymerases and nucleases. For it to be a substrate for a polymerase, it would first need to be converted to its 5'-triphosphate form.
Studies on the incorporation of 5-chloro-2'-deoxycytidine (5CldC) into DNA have shown that it can be utilized by DNA polymerases. acs.orgnih.gov The presence of the 5-chloro substituent can affect the efficiency of incorporation and the fidelity of DNA synthesis. rsc.org Modeling studies can help to rationalize these experimental observations by examining the interactions of the modified nucleotide within the active site of the polymerase. researchgate.net
Molecular docking can be used to predict the binding mode of this compound to a target enzyme. This involves placing the molecule in various orientations within the binding site and scoring the resulting complexes based on their predicted binding affinity. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Molecular dynamics simulations can then be used to study the stability of the docked complex and to explore the conformational changes that may occur upon binding. nih.gov These simulations provide a more dynamic picture of the interaction and can be used to calculate binding free energies.
For this compound, the bulky isopropylidene group would likely prevent its incorporation into a growing nucleic acid chain by most polymerases. However, it could still act as an inhibitor by binding to the active site and blocking the entry of the natural substrate. Modeling studies could be used to investigate this possibility and to guide the design of more potent inhibitors. nih.gov
Applications in Chemical Biology and Nucleic Acid Research
Probing DNA/RNA Replication and Transcription Mechanisms
The introduction of 5-chlorocytidine (B1140304) into DNA templates or as a triphosphate substrate offers a method to dissect the intricate mechanisms of polymerases and their interaction with modified nucleic acids.
The triphosphate form of 5-chlorodeoxycytidine (CldCTP) has been successfully synthesized and utilized in studies involving DNA polymerases. nih.gov Research has shown that this analogue can be incorporated into genomic DNA by cellular polymerases during replication. nih.gov In studies designed to investigate its biological effects, CldCTP was introduced into living mammalian cells through electroporation, where it was subsequently incorporated into the cellular DNA. nih.govnih.govllu.edu
The ability of DNA polymerases to accept modified nucleotides is crucial for these studies. The substrate specificity of polymerases is a known area of investigation, with factors like the substituent at the C-5 position of the pyrimidine (B1678525) ring influencing the enzyme's activity. nih.govnih.gov Studies with related analogues, such as 5-methyldeoxycytidine triphosphate (5-MedCTP), have shown that modifications at this position can significantly affect the efficiency of incorporation by polymerases like the Klenow fragment. rsc.org The successful incorporation of 5-chlorocytidine demonstrates that it is a viable substrate for DNA polymerases, enabling its use as a probe in living cells. nih.gov
The substitution of a chlorine atom at the C-5 position of cytosine has been studied for its impact on the structural integrity of the DNA double helix. Detailed structural and thermodynamic analyses have been conducted on oligonucleotides containing 5-chlorocytosine (B1228043) (ClC).
| Property | Cytosine (C) | 5-Methylcytosine (B146107) (mC) | 5-Chlorocytosine (ClC) | Reference |
|---|---|---|---|---|
| Duplex Conformation | B-form | B-form | B-form | nih.gov |
| Thermodynamic Stability | Standard | Indistinguishable from C | Indistinguishable from C | nih.gov |
| Base Pairing Geometry | Watson-Crick | Watson-Crick | Normal Watson-Crick | nih.gov |
| Imino H-Bond Strength (vs. C-G) | Reference | Similar | Weaker | nih.gov |
Investigating Epigenetic Modifications
Epigenetic regulation, particularly DNA methylation, is a critical area of research where 5-chlorocytidine has emerged as a key investigative tool due to its ability to mimic natural epigenetic marks.
A significant application of 5-chlorocytidine is in the study of DNA methylation. It has been demonstrated that 5-chlorocytosine (ClC) can act as a "fraudulent epigenetic signal". nih.gov Specifically, ClC mimics 5-methylcytosine (mC), the primary epigenetic mark in vertebrates. nih.govnih.gov This mimicry allows it to be recognized by cellular machinery that interacts with methylated DNA. nih.gov
In vitro studies have shown that the presence of ClC in DNA can misdirect the human maintenance methylase to fraudulently methylate CpG sites that were previously unmethylated. nih.gov This finding was recapitulated in replicating mammalian cells, where the incorporation of 5-chlorocytosine into the genome led to hypermethylation of promoter regions and heritable silencing of the associated gene. nih.govnih.govllu.edu These results establish a direct link between the presence of this DNA lesion and alterations in the cellular epigenetic landscape, providing a powerful tool to study the mechanisms that establish and maintain DNA methylation patterns. nih.govnih.gov
The relevance of 5-chlorocytidine extends to its identity as a naturally occurring DNA damage product. It is formed through endogenous halogenation processes, particularly during inflammation. nih.govnih.govnih.gov Reactive chlorine species, which are produced by enzymes like myeloperoxidase during an inflammatory response, can react with DNA bases to generate 5-chloropyrimidines, including 5-chlorocytosine. nih.gov
The formation of this lesion connects the physiological process of inflammation with potential downstream epigenetic consequences. nih.govnih.gov The study of 5-chlorocytidine is therefore linked to understanding how inflammation-mediated DNA damage might contribute to pathological changes in gene expression. nih.govllu.edu The broader field of enzymatic halogenation explores the diverse ways nature utilizes halogens, and the formation of 5-chlorocytosine is a key example of such a process impacting the genome. nih.gov
Use as a Chemical Probe for Enzyme Activity
By introducing 5-chlorocytidine into DNA, scientists can probe the activity and response of various enzymes that interact with nucleic acids. Its ability to mimic 5-methylcytosine makes it a specific probe for the enzymes and proteins involved in reading, writing, and erasing epigenetic marks. nih.govnih.gov
Inhibition of Nucleic Acid Modifying Enzymes (e.g., NTPase, Helicase)
There is a lack of specific studies detailing the inhibitory effects of 2',3'-O-Isopropylidene-5-chlorocytidine on NTPase or helicase enzymes. Research on the inhibition of these enzymes often focuses on other nucleoside analogs, such as ribavirin (B1680618) triphosphate (RTP) and its derivatives, which have been shown to be competitive inhibitors of NTPase/helicase activity from viruses like HCV. However, similar detailed kinetic studies and inhibition constants for this compound are not present in the available literature.
Understanding Substrate Recognition and Catalytic Mechanisms
The use of modified nucleosides is a common strategy to probe the active sites of enzymes and understand how they recognize their substrates and catalyze reactions. By modifying specific functional groups on the nucleoside, researchers can infer the importance of those groups for binding and catalysis. While this is a powerful technique, there are no specific published examples where this compound has been used as a tool to elucidate the substrate recognition or catalytic mechanism of a particular nucleic acid modifying enzyme.
Development of Research Tools for Nucleic Acid Studies
Nucleoside analogs are frequently developed into research tools, such as molecular probes, by attaching fluorescent dyes or other reporter groups. These tools are invaluable for studying nucleic acid structure, function, and interactions. There is no clear evidence in the scientific literature of this compound being developed or utilized as such a research tool for nucleic acid studies. The development of molecular probes for nucleic acids is an active area of research, with a focus on creating molecules with high specificity and sensitivity for particular nucleic acid sequences or structures.
Advanced Analytical Methodologies for Research Applications
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile small molecules like nucleoside derivatives. It is widely employed for determining the purity of 2',3'-O-Isopropylidene-5-chlorocytidine and for monitoring its formation during synthesis or its stability under various conditions. The selection of the stationary phase and mobile phase is critical for achieving optimal separation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of nucleosides and their analogues due to its versatility and applicability to moderately polar compounds. sigmaaldrich.comsigmaaldrich.com In RP-HPLC, the stationary phase is nonpolar (e.g., silica modified with C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727).
The separation mechanism is based on hydrophobic interactions; less polar compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times. For this compound, the presence of the isopropylidene and chloro- groups makes it more hydrophobic than its parent nucleoside, cytidine (B196190). A typical RP-HPLC method would involve a gradient elution, where the concentration of the organic solvent is increased over time to elute compounds with increasing hydrophobicity. nih.gov This allows for the separation of the target compound from more polar starting materials and less polar byproducts.
Table 1: Illustrative RP-HPLC Data for Purity Analysis of this compound
| Peak No. | Compound Identity | Retention Time (min) | Area (%) | Purity Assessment |
|---|---|---|---|---|
| 1 | Cytidine (Starting Material) | 4.2 | 0.8 | Impurity |
| 2 | 5-Chlorocytidine (B1140304) | 6.5 | 1.5 | Impurity / Intermediate |
| 3 | This compound | 15.8 | 97.5 | Main Product |
| 4 | Unknown Byproduct | 18.1 | 0.2 | Impurity |
This table presents hypothetical data for illustrative purposes.
Anion-exchange chromatography is a powerful technique for separating molecules based on their net negative charge. nih.gov While the target compound, this compound, is a neutral molecule, this method is highly effective for separating it from charged species that may be present as impurities. For instance, in a synthesis mixture, there could be residual nucleotides (e.g., cytidine monophosphate) or other anionic reactants and byproducts. tosohbioscience.com
In this technique, the stationary phase contains fixed positive charges that attract and retain negatively charged molecules. A mobile phase with an increasing salt concentration or a changing pH is used to elute the bound molecules. Neutral compounds like this compound will pass through the column unretained (eluting in or near the void volume), providing an efficient method for their separation from charged contaminants. tosohbioscience.com
Table 2: Example of Anion-Exchange HPLC for Sample Purification
| Compound Identity | Expected Retention Behavior | Purpose of Separation |
|---|---|---|
| This compound | Unretained (elutes early) | Isolation of the neutral product |
| Anionic Impurities (e.g., phosphates) | Retained and eluted by salt gradient | Removal of charged contaminants |
| Cationic Impurities | Unretained (elutes early) | Not separated from the main product by this method |
This table illustrates the separation principle of the technique.
Integration of Chromatography and Mass Spectrometry (LC-MS)
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and specific detection provided by MS. kuleuven.be This hyphenated technique is invaluable for the analysis of this compound, as it provides not only retention time data but also crucial information about the molecular weight of the compound and its fragments. protocols.io
Following separation by RP-HPLC, the eluent is introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI), generates gas-phase ions from the analyte molecules. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). nih.gov This allows for the unambiguous confirmation of the identity of the product peak by matching its measured molecular weight to the theoretical value. Furthermore, LC-MS is exceptionally sensitive and is the preferred method for identifying and characterizing unknown impurities and degradation products, even when they are present at very low levels.
Table 3: Hypothetical LC-MS Data for the Analysis of a Synthesis Mixture
| Retention Time (min) | Detected m/z [M+H]⁺ | Proposed Identity | Confirmation Status |
|---|---|---|---|
| 6.5 | 278.07 | 5-Chlorocytidine | Confirmed by Standard |
| 15.8 | 318.10 | This compound | Confirmed (Target Molecule) |
| 17.2 | 332.12 | Unknown Impurity | Requires further structural elucidation |
This table provides representative data to demonstrate the utility of LC-MS.
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways
Current synthetic routes to 2',3'-O-Isopropylidene-5-chlorocytidine and related compounds are functional but possess limitations that future research could address. The development of more efficient, sustainable, and scalable synthetic methodologies is a key area of focus.
Key Research Objectives:
Greener Synthesis: Conventional methods for synthesizing modified nucleosides often rely on volatile organic solvents and require multiple protection and deprotection steps, which can be environmentally taxing. thieme-connect.comresearchgate.net Future research should prioritize the development of "green" chemistry approaches. thieme-connect.com This includes the use of environmentally benign solvents like ionic liquids, water, or deep eutectic solvents to reduce the environmental impact. thieme-connect.com
Enzymatic and Chemoenzymatic Synthesis: Biocatalysis offers a promising alternative to traditional chemical synthesis, often providing higher selectivity and milder reaction conditions. tandfonline.commagnusconferences.com The use of enzymes like nucleoside kinases or phosphorylases could streamline the synthesis of this compound and its phosphorylated derivatives. mdpi.comvu.ltresearchgate.net Chemoenzymatic strategies, which combine the strengths of both chemical and enzymatic steps, could offer efficient pathways to novel analogues. tandfonline.commagnusconferences.com Recent advances in using biocatalytic cascades for the de novo synthesis of nucleoside analogues could be adapted for this specific compound. tandfonline.com
Catalytic Innovations: Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the nucleobase and have been successfully applied to unprotected nucleosides in aqueous media. nih.gov Further exploration of metal-catalyzed reactions, such as gold(I)-catalysis, could lead to novel and highly selective synthetic transformations for creating derivatives. rsc.org
High-Throughput Synthesis: To accelerate the discovery of new bioactive compounds, developing methods for the high-throughput synthesis of a library of derivatives based on the this compound scaffold is essential. youtube.com This would enable the rapid generation of diverse molecules for biological screening.
Design of Next-Generation Modified Nucleosides Using this compound as a Platform
The this compound molecule is an ideal starting point or "platform" for designing next-generation nucleoside analogues with potentially enhanced therapeutic properties. The isopropylidene group serves as a useful protecting group for the 2' and 3' hydroxyls, while the 5-chloro substitution on the cytidine (B196190) base is a key site for modification or interaction with biological targets. mdpi.com
Potential Design Strategies:
Sugar Moiety Modifications: Alterations to the ribose sugar are a common strategy for creating nucleoside analogues with improved metabolic stability and altered biological activity. mdpi.comnih.gov Research could focus on synthesizing derivatives with modifications at the 2' and 4' positions, which are known to influence the sugar pucker and interaction with viral polymerases. nih.gov
Nucleobase Modifications: The 5-position, currently occupied by a chlorine atom, can be a site for further functionalization using techniques like palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. nih.gov This could lead to compounds with altered base-pairing properties or enhanced interactions with target enzymes.
Prodrug Approaches: To improve pharmacokinetic properties, non-nucleoside analogues can be designed that are later metabolized into the active nucleoside form. acs.org This strategy has been successful in overcoming issues of poor in vivo efficacy inherent to some nucleoside analogues. acs.org
Chalcogen Substitution: Replacing the ribose ring oxygen with sulfur or selenium (to create 4'-thio- or 4'-selenonucleosides) is an emerging area in nucleoside analog development. acs.org These changes can significantly alter the conformational flexibility and hydrogen bonding interactions of the molecule, potentially leading to novel biological activities. acs.org
Deeper Mechanistic Studies of Biological Interactions at the Molecular Level
A significant gap exists in the detailed understanding of how this compound and its derivatives interact with biological targets at the molecular level. Elucidating these mechanisms is crucial for rational drug design and for optimizing the activity of lead compounds.
Key Methodologies and Research Questions:
X-ray Crystallography: This technique is fundamental for determining the three-dimensional structure of molecules and their complexes. wikipedia.orgajronline.orgnih.gov Obtaining crystal structures of this compound bound to target enzymes (e.g., polymerases, kinases, or methyltransferases) would provide invaluable, high-resolution insights into the specific atomic interactions, including hydrogen bonds and hydrophobic contacts, that govern binding and activity. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of molecules in solution, which more closely mimics the biological environment. wikipedia.orgauremn.org.br It can be used to determine the conformational preferences of the nucleoside, such as the sugar pucker, and to map the binding interface when it interacts with a target protein. wikipedia.orgnih.govnih.govcopernicus.org
Computational Modeling: Molecular docking and molecular dynamics (MD) simulations can be used to predict how the compound binds to a target's active site and to characterize its dynamic behavior. nih.govnih.govacs.org These computational studies can help rationalize experimental findings, predict the effects of structural modifications, and guide the design of new analogues with improved binding affinity and selectivity. nih.govescholarship.org
Development of New Analytical Techniques for Trace Analysis in Complex Research Matrices
As research into this compound and its derivatives progresses into more complex biological systems (e.g., cell culture, tissue homogenates, and preclinical models), the need for highly sensitive and specific analytical methods becomes paramount. These methods are essential for pharmacokinetic studies, metabolite identification, and quantifying the compound at trace levels.
Future Analytical Development Goals:
Hyphenated Chromatographic-Mass Spectrometric Techniques: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis. ijarnd.comchromatographytoday.comslideshare.netresearchgate.net Future work should focus on developing and validating robust LC-MS/MS methods specifically for this compound and its potential metabolites. nih.govnih.gov This would involve optimizing sample preparation (e.g., solid-phase extraction), chromatographic separation, and mass spectrometric detection to achieve low limits of quantification in complex matrices like plasma or cell lysates. nih.govmdpi.com
High-Throughput Screening Assays: For screening libraries of derivatives, high-throughput methods are necessary. The development of fluorescence-based assays, using environment-sensitive fluorescent nucleoside analogues, could enable rapid and competitive binding analyses for inhibitor discovery. nih.govnih.gov
Biosensor Development: The creation of novel biosensors offers a path toward rapid, real-time detection of the compound or its interactions. nih.govutexas.edumdpi.com These could be electrochemical or optical biosensors designed for high sensitivity and specificity, potentially for point-of-care or in-field applications in the future. youtube.comyoutube.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis procedure for 2',3'-O-Isopropylidene-5-chlorocytidine to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst concentration. Use analytical techniques (e.g., HPLC, NMR) to monitor intermediate formation and final product purity. For novel compounds, provide full spectral data (¹H/¹³C NMR, HRMS) and compare with literature values for known analogues . Ensure reproducibility by documenting stoichiometry, reaction time, and purification steps (e.g., column chromatography or recrystallization) in the experimental section, adhering to journal guidelines for supplementary data .
Q. What are the key spectroscopic markers for confirming the identity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic isopropylidene methyl protons (δ 1.3–1.5 ppm) and cytidine base protons (e.g., H-6 at δ ~7.5 ppm).
- ¹³C NMR : Identify the isopropylidene quaternary carbon (δ ~110–115 ppm) and the 5-chloro-substituted cytosine ring carbons.
- IR : Confirm C-Cl stretching vibrations (~600–800 cm⁻¹). Cross-reference with CAS registry data (e.g., CAS 81356-82-3 for related analogues) and published spectral libraries .
Q. How should researchers address discrepancies in reported solubility data for this compound across different solvents?
- Methodological Answer : Systematically test solubility in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform, hexane) under controlled conditions (25°C, inert atmosphere). Quantify solubility via UV-Vis spectroscopy or gravimetric analysis. Report experimental parameters (e.g., agitation time, particle size) and compare with literature, noting potential impurities or polymorphic forms that may affect results .
Advanced Research Questions
Q. What strategies are effective in resolving structural contradictions between computational modeling and experimental data for this compound?
- Methodological Answer :
- Perform X-ray crystallography to obtain definitive structural data (e.g., bond angles, torsion angles) and deposit coordinates in repositories like the Cambridge Crystallographic Data Centre (CCDC) .
- Use density functional theory (DFT) to model electronic properties, comparing calculated NMR/IR spectra with experimental results. Adjust force fields or solvation models to reconcile discrepancies .
- Discuss limitations (e.g., crystal packing effects vs. solution-state behavior) in the context of the research question .
Q. How can researchers critically evaluate the biological activity data of this compound when conflicting results arise from different assay platforms?
- Methodological Answer :
- Assay Validation : Include positive/negative controls (e.g., known nucleoside analogs) and validate protocols using standardized guidelines (e.g., IC₅₀ determination with triplicate measurements).
- Data Normalization : Account for variables like cell line viability, incubation time, and solvent effects (e.g., DMSO cytotoxicity).
- Statistical Analysis : Apply ANOVA or nonparametric tests to assess significance. Use funnel plots or sensitivity analyses to identify outliers or systematic biases .
Q. What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling.
- Use LC-MS to detect degradation products (e.g., hydrolysis of the isopropylidene group or dechlorination).
- Model degradation kinetics using Arrhenius equations and correlate with pH-rate profiles. Publish raw data in supplementary materials to enable replication .
Data Presentation and Reproducibility
Q. How should researchers present synthetic and analytical data to meet journal standards while avoiding redundancy?
- Methodological Answer :
- Main Text : Summarize critical findings (e.g., yield, purity) and novel insights (e.g., unexpected reaction pathways).
- Supplementary Information : Include detailed spectral data, chromatograms, and crystallographic files (e.g., CIF format) with descriptive titles (e.g., "Synthesis and Characterization of this compound") .
- Tables/Figures : Use concise captions and avoid duplicating data discussed in the text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
